molecular formula C10H12BrN B121579 3-[(4-Bromophenyl)methyl]azetidine CAS No. 937616-34-7

3-[(4-Bromophenyl)methyl]azetidine

Cat. No.: B121579
CAS No.: 937616-34-7
M. Wt: 226.11 g/mol
InChI Key: WAUIUKWOZNTNCP-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)methyl]azetidine is a chemical compound with the molecular formula C10H12BrN. It is a four-membered nitrogen-containing heterocycle, specifically an azetidine derivative, with a bromophenyl group attached to the azetidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromophenyl)methyl]azetidine typically involves the reaction of 4-bromobenzyl chloride with azetidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenyl)methyl]azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)methyl]azetidine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary based on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Bromophenyl)methyl]azetidine is unique due to the presence of the bromophenyl group, which can impart distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications .

Properties

IUPAC Name

3-[(4-bromophenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-10-3-1-8(2-4-10)5-9-6-12-7-9/h1-4,9,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUIUKWOZNTNCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588368
Record name 3-[(4-Bromophenyl)methyl]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937616-34-7
Record name 3-[(4-Bromophenyl)methyl]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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